Cas no 1184767-60-9 (4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine)
4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine Chemical and Physical Properties
Names and Identifiers
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- 4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine
- Z30108216
- (5,6-dichloropyridin-3-yl)-(2,3-dihydro-1,4-benzothiazin-4-yl)methanone
- (5,6-Dichloro-3-pyridinyl)(2,3-dihydro-4H-1,4-benzothiazin-4-yl)methanone
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- Inchi: 1S/C14H10Cl2N2OS/c15-10-7-9(8-17-13(10)16)14(19)18-5-6-20-12-4-2-1-3-11(12)18/h1-4,7-8H,5-6H2
- InChI Key: PKKTWVOEKJSLGK-UHFFFAOYSA-N
- SMILES: ClC1=C(N=CC(=C1)C(N1C2C=CC=CC=2SCC1)=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 371
- XLogP3: 3.7
- Topological Polar Surface Area: 58.5
4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-17953215-0.05g |
4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine |
1184767-60-9 | 90% | 0.05g |
$587.0 | 2023-09-19 | |
| Enamine | EN300-17953215-0.1g |
4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine |
1184767-60-9 | 90% | 0.1g |
$615.0 | 2023-09-19 | |
| Enamine | EN300-17953215-0.25g |
4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine |
1184767-60-9 | 90% | 0.25g |
$642.0 | 2023-09-19 | |
| Enamine | EN300-17953215-0.5g |
4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine |
1184767-60-9 | 90% | 0.5g |
$671.0 | 2023-09-19 | |
| Enamine | EN300-17953215-1g |
4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine |
1184767-60-9 | 90% | 1g |
$699.0 | 2023-09-19 | |
| Enamine | EN300-17953215-2.5g |
4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine |
1184767-60-9 | 90% | 2.5g |
$1370.0 | 2023-09-19 | |
| Enamine | EN300-17953215-5g |
4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine |
1184767-60-9 | 90% | 5g |
$2028.0 | 2023-09-19 | |
| Enamine | EN300-17953215-10g |
4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine |
1184767-60-9 | 90% | 10g |
$3007.0 | 2023-09-19 |
4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine
Introduction to 4-(5,6-Dichloropyridine-3-Carbonyl)-3,4-Dihydro-2H-1,4-Benzothiazine (CAS No. 1184767-60-9)
The compound 4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine, identified by the CAS number 1184767-60-9, is a highly specialized organic molecule with significant potential in various fields of research and application. This compound belongs to the class of benzothiazines, which are known for their versatile chemical properties and structural diversity. The presence of a dichloropyridine moiety further enhances its reactivity and functional versatility.
Recent studies have highlighted the importance of benzothiazines in drug discovery and materials science. The incorporation of a dichloropyridine group in this compound introduces unique electronic properties, making it a promising candidate for applications in pharmaceuticals and advanced materials. For instance, research has shown that this compound exhibits potential as a precursor for synthesizing bioactive molecules with anti-inflammatory and anticancer properties.
The synthesis of 4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the benzothiazine core through cyclization reactions and subsequent functionalization with the dichloropyridine moiety. This approach ensures high purity and structural integrity of the final product.
In terms of applications, this compound has shown promise in the development of novel pharmaceutical agents. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable tool in drug design. Recent studies have demonstrated its potential as an inhibitor of certain kinases involved in cancer progression.
Beyond pharmaceuticals, the compound also finds applications in materials science. Its unique electronic properties make it suitable for use in organic electronics and optoelectronic devices. Researchers have explored its potential as a component in light-emitting diodes (LEDs) and solar cells due to its ability to absorb and emit light efficiently.
The environmental impact of this compound is another area of interest. Studies have been conducted to assess its biodegradability and toxicity under various conditions. Initial findings suggest that it exhibits low toxicity to aquatic organisms when used at recommended concentrations.
In conclusion, 4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine (CAS No. 1184767-60-9) is a versatile compound with wide-ranging applications in pharmaceuticals, materials science, and environmental chemistry. Its unique structure and functional groups make it a valuable asset for researchers seeking innovative solutions across these disciplines.
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